molecular formula C5H5ClN2O3S B3395931 4-Chloro-1-oxo-1lambda~5~-pyridine-3-sulfonamide CAS No. 58155-57-0

4-Chloro-1-oxo-1lambda~5~-pyridine-3-sulfonamide

Cat. No. B3395931
CAS RN: 58155-57-0
M. Wt: 208.62 g/mol
InChI Key: UDNSWGQQLCNSSK-UHFFFAOYSA-N
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Description

“4-Chloro-1-oxo-1lambda~5~-pyridine-3-sulfonamide” is a chemical compound . It is also known as “4-Chloropyridine 1-oxide” and has the CAS Number 1121-76-2 . The molecular formula is C5H4ClNO .


Synthesis Analysis

The synthesis of compounds similar to “4-Chloro-1-oxo-1lambda~5~-pyridine-3-sulfonamide” has been reported in the literature . For instance, a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized by multistep reactions starting from 4-chloropyridine-3-sulfonamide .


Molecular Structure Analysis

The molecular structure of “4-Chloro-1-oxo-1lambda~5~-pyridine-3-sulfonamide” can be represented by the SMILES string Cl [H].Clc1ccncc1 . The InChI key is XGAFCCUNHIMIRV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-1-oxo-1lambda~5~-pyridine-3-sulfonamide” include a molecular weight of 129.540 and a LogP value of -0.440 . The compound is solid in form and has a melting point of 210 °C (subl.) (lit.) .

properties

IUPAC Name

4-chloro-1-oxidopyridin-1-ium-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O3S/c6-4-1-2-8(9)3-5(4)12(7,10)11/h1-3H,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNSWGQQLCNSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=C1Cl)S(=O)(=O)N)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318078
Record name 4-Chloro-1-oxo-1lambda~5~-pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide

CAS RN

58155-57-0
Record name NSC325677
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-1-oxo-1lambda~5~-pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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